![molecular formula C9H10N4O2 B1475392 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1888790-39-3](/img/structure/B1475392.png)
6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrimidines, including 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, involves various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Chemical Reactions Analysis
Pyrimidines, including this compound, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
Chemical Structure and Synthesis
- The chemistry of substituted pyrazolo[1,5-a] pyrimidines, including 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, involves complex reactions and structural corrections based on spectroscopy analyses. For example, the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate leads to specific condensation products, whose structures are confirmed by NMR spectroscopy and independent synthesis (Chimichi et al., 1993).
X-Ray Analysis
- X-ray analysis is crucial in determining the molecular structure of compounds related to this compound. For instance, the structural analysis of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, a closely related compound, was performed to confirm its molecular structure (Clayton et al., 1980).
Biological Activities
- Syntheses of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines, analogs of naturally occurring modified nucleic acid bases, have been explored. These syntheses involve converting 4-aminopyrazolo[3,4-d]pyrimidine into various intermediates, demonstrating the compound's potential in biological applications (Hong et al., 1976).
Nanocatalysis in Synthesis
- The use of aluminate sulfonic acid nanocatalyst in the synthesis of pyrido[2,3-d]pyrimidinones demonstrates the role of nanotechnology in facilitating chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives (Abdelrazek et al., 2019).
Pharmaceutical Applications
- Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their potential as benzodiazepine receptor ligands, indicating their relevance in pharmaceutical research (Bruni et al., 1994).
C-C Recyclizations
- The chemical behavior of this compound in C-C recyclization reactions reveals its versatility in organic synthesis, leading to the formation of various cyclic and noncyclic compounds (Danagulyan et al., 2011).
Future Directions
Pyrimidines, including 6-Amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, hold immense potential in scientific research. Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications , and they have been used in the synthesis of heat-resistant explosives .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been noted for their tunable photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
The broader family of pyrazolo[1,5-a]pyrimidines has been associated with a range of biological activities .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been associated with significant photophysical properties and have been used in the synthesis of heat-resistant explosives .
Action Environment
It’s worth noting that the properties and stability of related pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
properties
IUPAC Name |
6-amino-2-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-6-7(9(14)15)8-11-3-5(10)4-13(8)12-6/h3-4H,2,10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHLAKGOTDOGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(C=NC2=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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